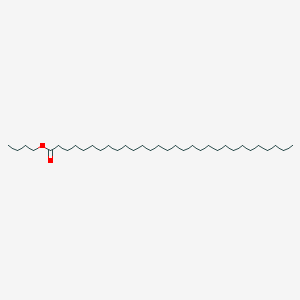
Butyl Triacontanoate
Overview
Description
Butyl Triacontanoate is an ester compound with the molecular formula C₃₄H₆₈O₂. It is formed by the esterification of triacontanoic acid and butanol. This compound is known for its waxy, solid appearance and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl Triacontanoate can be synthesized through the esterification reaction between triacontanoic acid and butanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
C₃₀H₆₁COOH+C₄H₉OH→C₃₄H₆₈O₂+H₂O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Butyl Triacontanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into triacontanoic acid and butanol.
Oxidation: Under strong oxidizing conditions, this compound can be oxidized to produce various oxidation products, including carboxylic acids and alcohols.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Triacontanoic acid and butanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Corresponding alcohols.
Scientific Research Applications
Butyl Triacontanoate has several scientific research applications, including:
Chemistry: Used as an internal standard for gas chromatography to determine the presence of solanesol in tobacco.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-quality waxes and lubricants.
Mechanism of Action
The mechanism of action of Butyl Triacontanoate involves its interaction with various molecular targets and pathways. In plants, it has been shown to enhance growth by increasing the rates of photosynthesis, protein biosynthesis, and nutrient transport . The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Butyl Triacontanoate can be compared with other long-chain esters, such as:
- Methyl Triacontanoate
- Ethyl Triacontanoate
- Propyl Triacontanoate
Uniqueness
This compound is unique due to its specific chain length and the presence of a butyl group, which imparts distinct physical and chemical properties compared to other esters. Its waxy nature and high melting point make it suitable for specialized industrial applications.
Properties
IUPAC Name |
butyl triacontanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(35)36-33-6-4-2/h3-33H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTBQKLEKOOBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407722 | |
| Record name | Butyl Triacontanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105025-97-6 | |
| Record name | Butyl Triacontanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


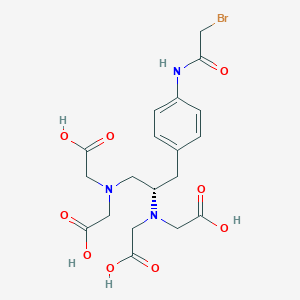
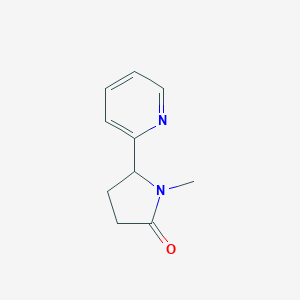
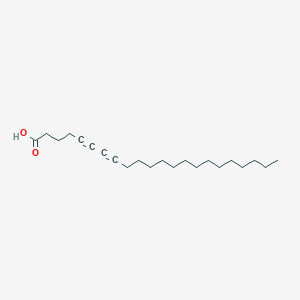

![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)
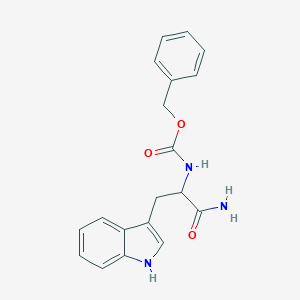
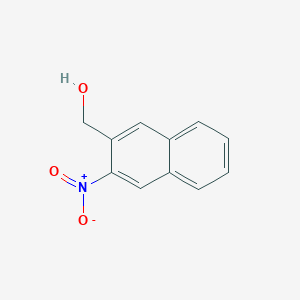
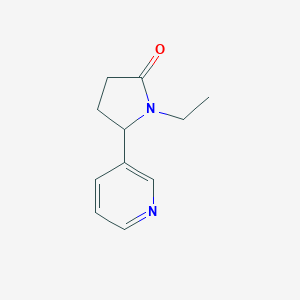
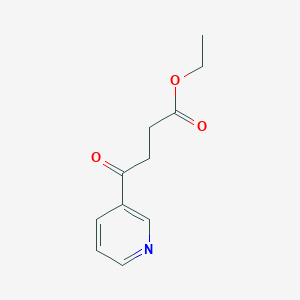
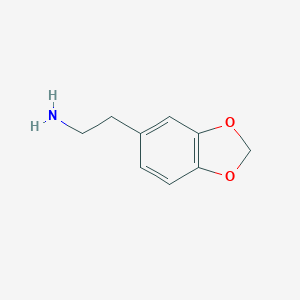

![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)
